

An In-depth Technical Guide to (S)-3-Methylheptanoic Acid

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Compound of Interest

Compound Name: 3-Methylheptanoic acid

Cat. No.: B1309145

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methylheptanoic acid, a chiral branched-chain fatty acid, is a molecule of increasing interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance and potential applications in drug development. Particular emphasis is placed on its role as a synthetic precursor and the broader context of branched-chain fatty acids in cellular signaling.

Chemical and Physical Properties

(S)-3-Methylheptanoic acid, with the CAS number 59614-85-6, is a colorless liquid with a characteristic odor.^[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	59614-85-6	[2]
Molecular Formula	C8H16O2	[2]
Molecular Weight	144.21 g/mol	[2][3]
IUPAC Name	(3S)-3-methylheptanoic acid	[3]
Canonical SMILES	CCCCC--INVALID-LINK-- CC(=O)O	[2]
InChI Key	DVESMWJFKVAFSP- ZETCQYMHSA-N	[3]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	234.58 °C at 760 mmHg (Predicted)	[1]
Density	0.927 g/cm ³ (Predicted)	[1]
Refractive Index	1.435 (Predicted)	[1]
pKa	4.80 ± 0.10 (Predicted)	[4]
LogP	2.28740	[1]
Storage Temperature	2-8°C	[4]

Experimental Protocols

Synthesis of Racemic 3-Methylheptanoic Acid

A well-established method for the synthesis of **3-methylheptanoic acid** involves the Grignard reaction with an α,β -unsaturated ester. The following protocol is adapted from Organic Syntheses.

Step A: Synthesis of sec-Butyl Crotonate

- In a 2-liter round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 ml of concentrated sulfuric acid, and 300 ml of benzene.
- Add a few boiling chips and equip the flask with a water separator and a reflux condenser.
- Heat the mixture under reflux for approximately 12 hours, or until no more water separates.
- Cool the reaction mixture and dilute it with 200 ml of ether.
- Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus, followed by a wash with a saturated sodium chloride solution.
- Dry the organic layer over magnesium sulfate.
- Distill off the solvent and fractionate the remaining ester under reduced pressure. The yield of sec-butyl crotonate is typically 85-90%.

Step B: Synthesis of **3-Methylheptanoic Acid**

- In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g atoms) of magnesium turnings.
- Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 ml of dry ether.
- Add about 10 ml of the n-butyl bromide solution and 30 ml of dry ether to the flask to initiate the Grignard reaction, heating gently if necessary.
- Once the reaction starts, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.
- After the addition is complete, add a solution of 142 g (1.0 mole) of sec-butyl crotonate in 100 ml of dry ether dropwise while stirring and cooling the flask in an ice-salt bath to maintain a temperature of -5° to 0°C.
- After the addition, stir the mixture for an additional hour at room temperature.

- Decompose the reaction mixture by pouring it into a mixture of crushed ice and hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with ether.
- Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate.
- Remove the ether by distillation.
- Saponify the resulting ester by refluxing with a solution of potassium hydroxide in ethanol and water.
- After saponification, acidify the solution with hydrochloric acid and extract the **3-methylheptanoic acid** with a benzene-ether mixture.
- Wash the organic extract with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and remove the solvents by distillation.
- The final product is obtained by distillation under reduced pressure.

Approaches to Enantioselective Synthesis of (S)-3-Methylheptanoic Acid

Achieving the specific (S)-enantiomer requires an asymmetric synthesis approach. Several strategies have been reported in the literature, often employing chiral auxiliaries or catalysts.

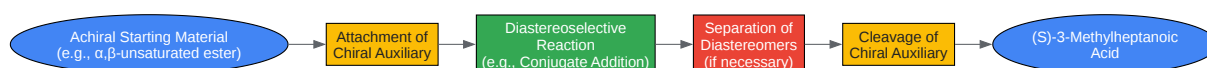
One notable method involves the functional group manipulation of optically active citronellol. This approach provides a pathway to various chiral 3-methyl alkanoic acids. Other successful strategies include:

- Asymmetric conjugate addition: The use of chiral vinyl sulfoximines allows for the conjugate addition of organometallic reagents with high asymmetric induction, leading to chiral 3-alkylalkanoic acids in high enantiomeric excess.
- Chiral auxiliaries: The use of chiral auxiliaries, such as pseudoephedrine amides, allows for stereoselective alkylation, followed by removal of the auxiliary to yield the desired

enantiomerically enriched acid.

- Asymmetric hydrogenation: Chiral rhodium catalysts, such as those with Me-DuPHOS ligands, have been effectively used for the asymmetric hydrogenation of unsaturated precursors to afford the (S)-enantiomer with high enantiomeric excess.

A detailed workflow for a generalized enantioselective synthesis is presented in the diagram below.



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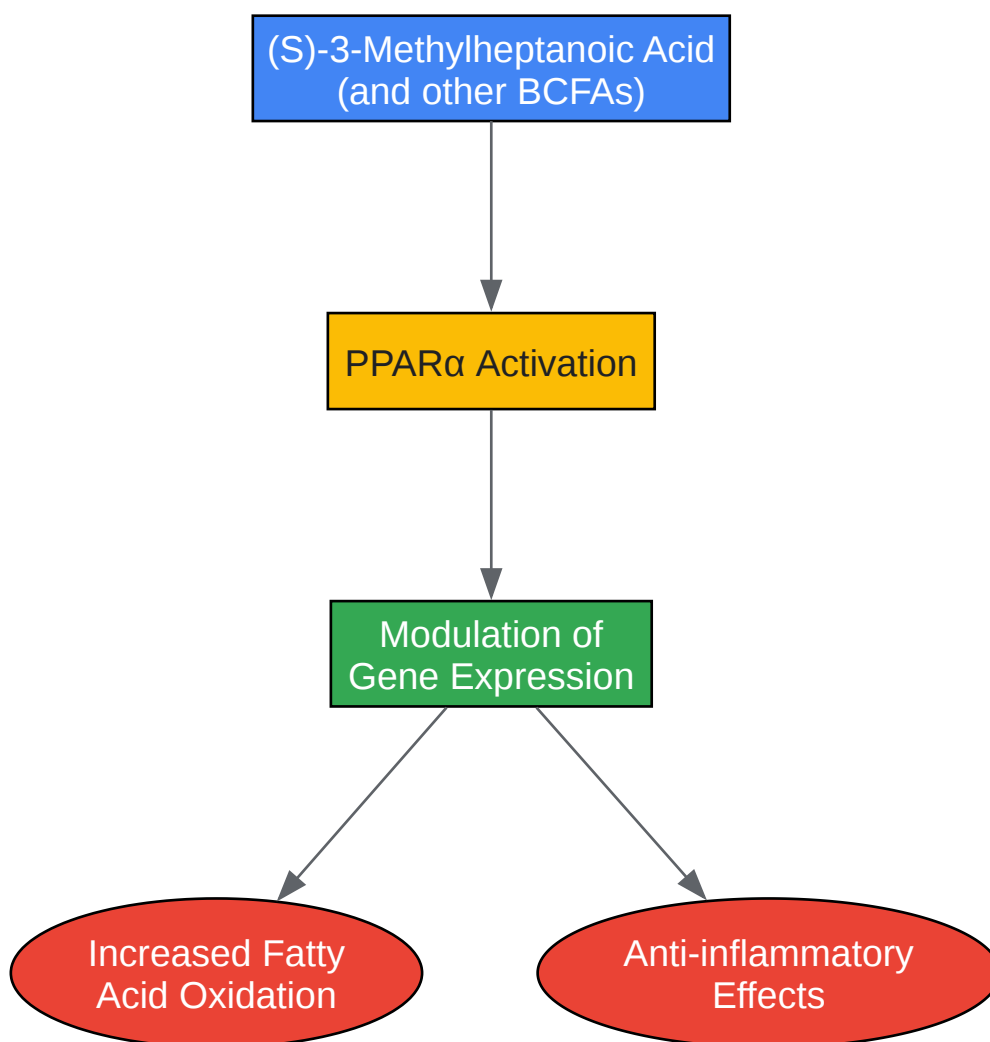
Generalized workflow for enantioselective synthesis.

Biological Significance and Applications

While (S)-3-Methylheptanoic acid itself does not have a widely documented direct role in major signaling pathways in humans, it belongs to the class of branched-chain fatty acids (BCFAs) which are recognized for their biological activities.

Role in Cellular Signaling

BCFAs are known to be involved in cell-cell signaling, particularly in bacteria. In higher organisms, they can influence cellular processes by modulating gene expression. For instance, some BCFAs have been shown to act as activators of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of PPAR α can lead to downstream effects on fatty acid oxidation and inflammation.



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Generalized signaling role of branched-chain fatty acids.

Applications in Drug Development and Industry

(S)-3-Methylheptanoic acid serves as a valuable chiral building block in organic synthesis. Its primary applications include:

- **Pharmaceutical Synthesis:** It is used as an intermediate in the preparation of various pharmaceuticals, most notably prostaglandin derivatives. Prostaglandins are potent lipid mediators involved in a wide range of physiological processes, and their synthetic analogues are used to treat various conditions.

- Flavor and Fragrance Industry: Due to its characteristic odor, it is utilized as a flavoring agent in the food and beverage industry and in the manufacturing of perfumes.
- Plastics and Resins: It can be used as a raw material in the production of certain plastics and resins.

Safety Information

(S)-**3-Methylheptanoic acid** should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and respiratory irritation, and there is a risk of serious eye damage. Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(S)-**3-Methylheptanoic acid** is a chiral molecule with a growing profile of applications in both research and industry. Its well-defined physical and chemical properties, coupled with established and developing synthetic routes, make it an accessible and versatile building block. For drug development professionals, its significance lies not only in its role as a synthetic intermediate but also in the broader biological activities of the branched-chain fatty acid class to which it belongs. Further research into the specific biological roles of (S)-**3-Methylheptanoic acid** may unveil new therapeutic opportunities.

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